2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine
Description
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is a fluorinated aromatic amine characterized by a trifluoroethylamine backbone and a 4-(methylthio)phenyl substituent. The methylthio (-SMe) group contributes electron-donating properties, while the trifluoromethyl (-CF₃) group on the ethanamine chain introduces strong electron-withdrawing effects.
Properties
Molecular Formula |
C9H10F3NS |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3NS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
InChI Key |
YUMYAWRXPKWVKA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine generally involves:
- Introduction of the trifluoromethyl group onto an ethan-1-amine scaffold.
- Functionalization of the aromatic ring with a methylthio substituent at the para position.
- Assembly of the amine functionality at the ethan-1 position.
The key challenge is the incorporation of the trifluoromethyl group adjacent to the amine, which often requires specialized fluorination reagents or fluorinated building blocks.
Preparation of the 4-(Methylthio)phenyl Intermediate
A critical precursor is the 4-(methylthio)phenyl moiety. According to a Chinese patent (CN105646306B), 4-methylthio phenylacetic acid derivatives can be efficiently prepared by nucleophilic substitution of p-halogenated phenylacetic acid derivatives with sodium methyl mercaptide catalyzed by cuprous ions in the presence of DMF as solvent and co-catalyst. This method avoids environmentally harmful Willgerodt-Kindler reactions and is suitable for industrial scale-up.
Table 1: Key Reaction Parameters for 4-Methylthio Phenylacetic Acid Preparation
| Parameter | Conditions | Notes |
|---|---|---|
| Starting material | 4-Bromobenzene acetic acid | 10 g |
| Catalyst | Cuprous bromide (0.1 g) | Cuprous ion catalyst |
| Solvent | Dimethylformamide (DMF) | 20 mL |
| Nucleophile | Sodium methyl mercaptide (5.0 g) | 2.5 equiv. |
| Temperature | 130 °C | Under nitrogen atmosphere |
| Reaction time | 4 hours | Stirring |
| Workup | Acidification, extraction with ethyl acetate, crystallization | Yield: 76.1% |
This method provides a reliable route to the methylthio-substituted aromatic intermediate, which can then be further elaborated to the target amine.
Introduction of the Trifluoromethyl Group and Amination
The trifluoromethyl group at the 2-position of ethan-1-amine can be introduced by several synthetic approaches:
Use of Trifluoroacetaldehyde Derivatives : Condensation of 4-(methylthio)phenyl-substituted aldehydes with trifluoroacetaldehyde or its equivalents, followed by reductive amination, can yield the trifluoroethylamine structure.
Nucleophilic Trifluoromethylation : Employing nucleophilic trifluoromethylating reagents such as trifluoromethyltrimethylsilane (TMS-CF3) on suitable aromatic ketones or aldehydes bearing the methylthio substituent, followed by amination steps.
Direct Fluorination of Aminoethyl Precursors : Fluorination of 1-(4-(methylthio)phenyl)ethan-1-amine derivatives using electrophilic fluorinating agents to install the trifluoromethyl group.
While direct literature on the exact preparation of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is scarce, analogous methods for related trifluoroethylamines involve:
Representative Laboratory Procedure (Inferred from Related Compounds)
A plausible laboratory synthesis based on known methods for similar compounds might proceed as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Synthesis of 4-(methylthio)benzaldehyde (from 4-bromobenzaldehyde via Cu-catalyzed substitution with sodium methyl mercaptide) | 4-(Methylthio)benzaldehyde intermediate |
| 2 | Condensation of 4-(methylthio)benzaldehyde with trifluoroacetaldehyde or equivalent in ethanol solvent | Formation of trifluoromethyl-substituted intermediate |
| 3 | Reductive amination using ammonia or amine source with reducing agent (e.g., NaBH4) | Formation of 2,2,2-trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine |
| 4 | Purification by column chromatography or crystallization | Pure target amine compound |
This approach aligns with general synthetic routes for trifluoroethylamines and methylthio-substituted aromatics.
Analytical Data and Characterization
The purity and identity of the compound are typically confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H, ^13C, and ^19F NMR to confirm the trifluoromethyl group and aromatic substitution pattern.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
- Chromatography : Thin-layer chromatography (TLC) and column chromatography for reaction monitoring and purification.
- Melting Point and Crystallography : For solid compounds, melting point and possibly X-ray crystallography for structural confirmation.
Summary Table of Preparation Methods
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways related to inflammation and neurotransmission, leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
2,5-Dimethoxy-4-methylthiophenethylamine (CAS 61638-09-3)
- Structure : Features two methoxy (-OCH₃) groups at positions 2 and 5 and a methylthio group at position 3.
- Molecular Formula: C₁₁H₁₇NO₂S.
- Molecular Weight : 227.32 g/mol.
- Melting Point : 122–124°C.
- Key Differences : The additional methoxy groups enhance electron donation, increasing polarity compared to the target compound. This substitution pattern is associated with serotonergic activity in psychedelic phenethylamines .
2,2,2-Trifluoro-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine
- Structure : Replaces the methylthio group with a trifluoromethoxy (-OCF₃) group.
2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 170015-99-3)
- Structure : A shorter ethanamine chain without trifluorination.
- Molecular Formula: C₉H₁₀F₃NO.
- Molecular Weight : 207.17 g/mol.
Variations in the Ethanamine Backbone
2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine (CAS 1824604-61-6)
- Structure : Contains dual fluorine atoms on the aromatic ring and ethanamine chain.
- Molecular Formula : C₉H₈F₅N.
- Molecular Weight : 225.16 g/mol.
- Key Differences: Increased fluorination enhances metabolic stability but may reduce solubility.
2,2,2-Tribromo-1-(4-(methylthio)phenyl)ethan-1-amine (13d)
- Structure : Replaces trifluoromethyl with tribromo (-CBr₃) groups.
- Key Differences : Bromine’s larger atomic radius increases molecular weight (e.g., ~367 g/mol) and polarizability, likely reducing volatility and altering reactivity in substitution reactions .
Functional Group Modifications
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-ol
- Structure : Hydroxyl (-OH) group replaces the amine (-NH₂).
- Key Differences : The alcohol derivative is less basic and may participate in hydrogen bonding, increasing solubility. However, its discontinued status suggests challenges in synthesis or stability .
2,2,2-Trifluoro-1-[4-(methylthio)phenyl]ethanone (CAS 122243-33-8)
- Structure : Ketone (-CO-) instead of amine.
- Key Differences : The ketone lacks protonatable nitrogen, reducing interactions with biological targets like amine receptors. It may serve as a precursor in reductive amination to synthesize the target compound .
Biological Activity
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine (CAS Number: 929804-88-6) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research.
- Molecular Formula : C9H10F3NS
- Molecular Weight : 221.24 g/mol
- Purity : Typically >98% in synthesized forms
Synthesis
The synthesis of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine involves several steps starting from commercially available precursors. The general pathway includes:
- Formation of the trifluoromethyl group via nucleophilic substitution.
- Introduction of the methylthio group through thiolation reactions.
Antiproliferative Effects
Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of related compounds can inhibit cell proliferation with IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 32 | HeLa | 4.4 |
| 32 | A2780 | 2.2 |
| 32 | MSTO-211H | 2.4 |
These findings suggest potential for further exploration of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine in cancer therapeutics .
The biological activity of this compound may be attributed to its interaction with key cellular targets:
- Topoisomerase II Inhibition : Similar compounds have been shown to inhibit human DNA topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to increased apoptosis in cancer cells.
- Structure-Activity Relationships (SAR) : Variations in substituents on the aromatic rings significantly affect biological activity. Compounds with specific functional groups demonstrate enhanced potency against cancer cell lines.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Antiproliferative Activity : A series of analogues were evaluated against HeLa and A2780 cell lines, revealing a strong correlation between structural modifications and antiproliferative effects .
- Mechanistic Insights : Research highlighted that certain analogues not only inhibited cell growth but also affected DNA topology by interfering with topoisomerase II function .
Q & A
Q. How can the synthesis of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine be optimized for high yield and purity?
Methodological Answer: The compound can be synthesized via catalytic hydrogenation of the corresponding azide precursor using Pd/C as a catalyst. Key parameters include:
- Catalyst Loading : 10% Pd/C (2.5 wt% relative to azide) .
- Reaction Time : 14 hours under hydrogen atmosphere to ensure complete reduction .
- Solvent System : CH₂Cl₂/CH₃OH (7:3 v/v) for dissolving the crude product, followed by filtration through celite to remove catalyst residues .
Yield improvements (up to 88%) are achieved by optimizing these parameters and avoiding side reactions (e.g., over-reduction or incomplete azide conversion).
Q. What analytical techniques are critical for characterizing 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine, and what challenges arise due to its trifluoromethyl group?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is essential for tracking trifluoromethyl groups (δ ≈ -60 to -70 ppm). ¹H NMR may show splitting patterns due to coupling with fluorine .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 223.07 for [M+H]⁺).
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) monitors purity.
Challenges : The electron-withdrawing trifluoromethyl group can complicate spectral interpretation, requiring deuterated solvents (e.g., CDCl₃) and advanced decoupling techniques .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in dry, airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Waste Disposal : Collect organic waste separately and use licensed hazardous waste services to mitigate environmental risks (e.g., aquatic toxicity) .
Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a dihydroorotate dehydrogenase (DHODH) inhibitor?
Methodological Answer:
- Enzyme Assay : Use recombinant human DHODH and measure inhibition via spectrophotometric detection of reduced ubiquinone (absorbance at 610 nm) .
- Cell-Based Assays : Test antiviral activity in human cell lines (e.g., HeLa) infected with picornavirus, monitoring viral replication via qPCR .
- Control Compounds : Compare with known DHODH inhibitors (e.g., teriflunomide) to validate assay sensitivity .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity be resolved?
Methodological Answer:
- Dose-Response Curves : Perform triplicate experiments with varying concentrations (1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
- Structural Analogues : Synthesize derivatives (e.g., replacing CF₃ with Cl or CH₃) to isolate functional group contributions .
- Metabolic Stability : Assess liver microsomal stability to rule out rapid degradation as a cause of false negatives .
Q. What strategies are effective for synthesizing derivatives with modified aryl or amine groups?
Methodological Answer:
- Palladium-Mediated Cross-Coupling : Introduce substituents via Suzuki-Miyaura reactions using aryl boronic acids and Pd(PPh₃)₄ .
- Amine Functionalization : Reductive amination with aldehydes/ketones under H₂/Pd-C or NaBH₄ conditions .
- Thioether Modification : Oxidize methylthio (-SMe) to sulfone (-SO₂Me) using m-CPBA for enhanced polarity .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to DHODH’s ubiquinone pocket, focusing on H-bonding with Arg136 and hydrophobic interactions with the CF₃ group .
- DFT Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by fluorine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed amine or sulfoxide) using a C18 column and 0.1% TFA/acetonitrile gradient .
- Arrhenius Analysis : Calculate shelf life at 25°C by extrapolating degradation rates from accelerated studies (40–60°C) .
Q. What mechanistic insights explain the compound’s role in catalytic hydrogenation or cross-coupling reactions?
Methodological Answer:
- Hydrogenation Mechanism : Pd-C facilitates H₂ dissociation, transferring hydrogen to the azide group via a radical intermediate .
- Heck Reaction Pathways : Oxidative addition of aryl halides to Pd(0) forms aryl-Pd complexes, followed by alkene insertion and reductive elimination .
- Byproduct Formation : Trace Pd residues may catalyze unintended C-S bond cleavage; mitigate via post-reaction chelation with EDTA .
Q. How can researchers evaluate the environmental impact of this compound’s synthesis and disposal?
Methodological Answer:
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy for the synthesis route .
- Ecotoxicity Assays : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .
- Waste Minimization : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
